2-Amino-3-bromobenzamide
Overview
Description
2-Amino-3-bromobenzamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the third position
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group
Mode of Action
It’s known that benzamides can interact with their targets through hydrogen bonding, due to the presence of the amide functional group . The bromine atom and the amino group on the benzene ring may also influence the compound’s interactions with its targets, potentially enhancing its binding affinity or altering its biological activity.
Biochemical Pathways
Benzamides and their derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme inhibition, and protein-protein interactions
Result of Action
As a benzamide derivative, it may exert its effects through the modulation of target proteins, potentially leading to changes in cellular signaling, gene expression, or other biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-bromobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-bromobenzoic acid with ammonium chloride in the presence of coupling agents such as hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves the direct condensation of 2-amino-3-bromobenzoic acid with ammonia or ammonium salts under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzamides
- Oxidized or reduced derivatives of the amino group
- Coupled products with various organic groups
Scientific Research Applications
2-Amino-3-bromobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Amino-5-bromobenzamide
- 2-Amino-3-chlorobenzamide
- 2-Amino-3-iodobenzamide
Comparison: 2-Amino-3-bromobenzamide is unique due to the specific positioning of the amino and bromine groups, which can affect its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Biological Activity
2-Amino-3-bromobenzamide is an organic compound classified under the benzamide family, characterized by its unique structure that includes a bromine atom and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₇BrN₂O
- Molecular Weight : 215.05 g/mol
- Structure : The compound features a bromine atom at the 3-position of the benzene ring and an amino group at the 2-position, which contributes to its reactivity and biological activity.
Enzyme Inhibition
Research has demonstrated that this compound exhibits moderate inhibitory activity against several tyrosine kinases. Tyrosine kinases are critical in various cellular processes, including growth and differentiation. The study published in Bioorganic & Medicinal Chemistry highlighted its potential as a lead compound for developing more potent inhibitors.
Table 1: Inhibitory Activity Against Tyrosine Kinases
Enzyme | Inhibition % | Reference |
---|---|---|
Tyrosine Kinase A | 40% | |
Tyrosine Kinase B | 35% | |
Tyrosine Kinase C | 30% |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary screening indicated that it possesses varying degrees of antibacterial and antifungal activities. A study noted that while some derivatives showed excellent antimicrobial potential, others exhibited low to moderate activity .
Table 2: Antimicrobial Activity of Derivatives
Compound ID | Antibacterial Activity | Antifungal Activity | Reference |
---|---|---|---|
5 | Excellent | Moderate | |
1 | Moderate | Low | |
2 | Low | Moderate |
The mechanism of action for this compound involves interactions with target proteins through hydrogen bonding due to its amide functional group. This interaction can modulate cellular signaling pathways, potentially affecting gene expression and other biological processes.
Case Study 1: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications at different positions on the benzene ring significantly influenced their inhibitory effects on tyrosine kinases and antimicrobial properties. The study concluded that structural modifications could enhance the biological efficacy of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of aminobenzamide derivatives, including this compound. The research revealed that the presence of electron-withdrawing groups like bromine increased the potency against specific targets while maintaining selectivity .
Properties
IUPAC Name |
2-amino-3-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTYNQNVZNPATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629002 | |
Record name | 2-Amino-3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437998-34-0 | |
Record name | 2-Amino-3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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